(1RS,3RS,6RS)-6-((Dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexane-1,3-diol
Overview
Description
Axomadol is a drug potentially for the treatment of pain and postoperative pain.
Scientific Research Applications
Transition Metal Mediated Synthesis
Transition metal-mediated asymmetric synthesis using 6-methoxycyclohexadienyliron complexes, derived from the dimethyl ether of cyclohexa-1,3-diene-5,6-diol, demonstrates the compound's utility in creating complex molecular structures. This process involves alkylation and demethoxylation to produce various intermediates, showcasing the compound's role in organometallic chemistry (Howard, Stephenson, & Taylor, 1988).
Synthesis of Spiro[cyclohexane-1,3′-isoquinolines]
The compound's reaction with nitriles in concentrated sulfuric acid leads to the synthesis of 1′-substituted 6′-methoxy-4′,4′-dimethyl-4′H-spiro[cyclohexane-1,3′-isoquinolines], indicating its potential in creating complex spiro compounds (Perevoshchikova et al., 2014).
Studies in Organic Synthesis
The compound's derivatives, such as N,N′-Dicyclohexyl-N-[(1RS,2RS,6SR)-4-(4-methoxyphenyl)-2,6-dimethyl-3-cyclohexene-1-carbonyl]urea, are crucial in exploring unusual crystalline enantiomeric pairings, enhancing understanding of stereochemistry in organic compounds (Xie, Meyers, & Robinson, 2004).
Chemical Synthesis Profiling
The compound's profile in tramadol hydrochloride synthesis is significant, offering insights into physical characteristics, stability, methods of analysis, and biological properties, which is vital for drug development (Smyj, Wang, & Han, 2020).
properties
IUPAC Name |
(1R,3R,6R)-6-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexane-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-17(2)11-13-7-8-14(18)10-16(13,19)12-5-4-6-15(9-12)20-3/h4-6,9,13-14,18-19H,7-8,10-11H2,1-3H3/t13-,14-,16+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJLLAOISDVBJM-FMKPAKJESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCC(CC1(C2=CC(=CC=C2)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@H]1CC[C@H](C[C@@]1(C2=CC(=CC=C2)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10171992 | |
Record name | Axomadol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10171992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Axomadol | |
CAS RN |
187219-99-4 | |
Record name | Axomadol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10171992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Cyclohexanediol, 6-[(dimethylamino)methyl]-1-(3-methoxyphenyl)-, (1R,3R,6R)-rel | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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